5-Iodo-2-furaldehyde

Vue d'ensemble

Description

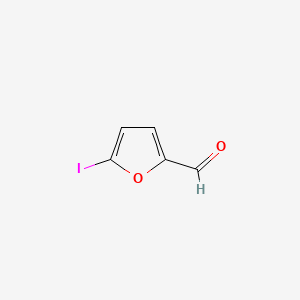

5-Iodo-2-furaldehyde is an organic compound with the chemical formula C5H3IO2. It is a derivative of furan, where an iodine atom replaces the hydrogen atom at the 2-position of furfural. This compound is typically a yellow to orange solid and is soluble in organic solvents such as ethanol, dichloromethane, and ether, but less soluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 5-Iodo-2-furaldehyde can be achieved through the iodination of furfural. The process involves the reaction of furfural with iodine in a reaction solvent like acetic acid. The reaction is typically carried out at high temperatures and requires a longer reaction time. The final product is obtained through crystallization and purification .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process would likely involve similar steps to the laboratory synthesis but optimized for industrial-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

5-Iodo-2-furaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom under appropriate conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted furan derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Chemistry

5-Iodo-2-furaldehyde serves as a crucial building block in the synthesis of various organic compounds. Its unique reactivity and functional groups make it an important intermediate in the production of pharmaceuticals and agrochemicals.

- Key Reactions : It is often involved in reactions such as nucleophilic substitutions and coupling reactions, enabling the formation of complex molecular architectures.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Used to introduce different functional groups into molecules. |

| Coupling Reactions | Facilitates the formation of biaryl compounds and other complex structures. |

Pharmaceutical Development

The compound is particularly significant in pharmaceutical research, where it is employed in the development of new drugs. Notably, it has been investigated for its potential anti-cancer properties.

- Case Study : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its utility in developing therapeutic agents for cancer treatment .

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative A | HepG2 | 2.57 |

| This compound derivative B | MDA-MB-231 | 3.12 |

Material Science

In material science, this compound is utilized in formulating advanced materials such as polymers and resins. Its chemical stability and unique properties enhance the performance characteristics of these materials.

- Applications :

- Used in the production of thermosetting resins.

- Acts as a stabilizer in polymer formulations.

Flavor and Fragrance Industry

This compound is also applied in the flavor and fragrance industry due to its distinctive aromatic profile, which enhances various consumer products.

- Usage : It is incorporated into formulations for flavoring agents and fragrances, contributing to the sensory attributes of food products and perfumes.

Research and Development

In academic and industrial laboratories, this compound is employed for studying reaction mechanisms and developing new synthetic methodologies. Its role in innovative chemical research cannot be overstated.

- Research Focus : Investigations into its reactivity have led to advancements in synthetic techniques that are applicable across multiple domains of chemistry.

Summary

The applications of this compound span several critical areas including synthetic chemistry, pharmaceutical development, material science, flavoring, fragrance production, and academic research. Its versatility as a chemical building block continues to drive innovation across these fields.

Mécanisme D'action

The mechanism of action of 5-Iodo-2-furaldehyde involves its reactivity due to the presence of the iodine atom and the aldehyde group. The iodine atom makes the compound susceptible to nucleophilic substitution, while the aldehyde group can undergo various addition reactions. These properties make it a versatile intermediate in chemical synthesis, allowing it to interact with different molecular targets and pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2-furaldehyde: Similar structure but with a bromine atom instead of iodine.

5-Chloro-2-furaldehyde: Contains a chlorine atom in place of iodine.

2-Furaldehyde (Furfural): The parent compound without any halogen substitution.

Uniqueness

5-Iodo-2-furaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine counterparts. The larger atomic radius and higher reactivity of iodine make it particularly useful in specific synthetic applications where other halogens might not be as effective .

Activité Biologique

5-Iodo-2-furaldehyde (CHIO) is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound is a derivative of furaldehyde, characterized by the presence of an iodine atom at the 5-position of the furan ring. The synthesis of this compound typically involves halogenation reactions of 2-furaldehyde. Various methods have been reported, including:

- Halogenation of Furfural : This process utilizes iodine in the presence of a suitable solvent, often yielding high purity products.

- Reflux Conditions : The compound can also be synthesized under reflux conditions using different catalysts to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various furan derivatives, it was found that this compound demonstrated potent inhibitory effects against several bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These results suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cell lines. For instance, a recent investigation revealed that treatment with this compound led to:

- Cell Cycle Arrest : The compound caused G1 phase arrest in certain cancer cell lines.

- Increased Apoptosis : Flow cytometry analysis showed a significant increase in apoptotic cells following treatment.

The mechanism appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy :

- Anticancer Mechanisms :

- Toxicological Assessments :

Propriétés

IUPAC Name |

5-iodofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IO2/c6-5-2-1-4(3-7)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGPCPKDVSPJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351202 | |

| Record name | 5-Iodo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2689-65-8 | |

| Record name | 5-Iodo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-iodo-2-furaldehyde interact with its target, and what are the downstream effects relevant to this research?

A1: this compound acts as a derivatizing agent, specifically targeting primary amine groups (NH2) present on surfaces like 3-aminopropyl tri-ethoxy silane layers and cyclopropylamine plasma polymers []. This interaction forms a stable imine derivative, which is then detectable using analytical techniques like High-Performance Liquid Chromatography (HPLC). This derivatization enables the quantification of primary amine groups on these surfaces. []

Q2: What analytical methods are employed to characterize and quantify this compound and its derivatives in this research?

A2: The research primarily employs High-Performance Liquid Chromatography (HPLC) to analyze the imine derivative formed by the reaction of this compound with primary amine groups. [] This technique allows for the separation and quantification of the derivative, enabling researchers to determine the concentration of NH2 groups on the studied surfaces. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.